molecular formula C10H17NO2 B2496288 Methyl 4-allylpiperidine-4-carboxylate CAS No. 957187-45-0

Methyl 4-allylpiperidine-4-carboxylate

Cat. No.: B2496288
CAS No.: 957187-45-0
M. Wt: 183.251
InChI Key: RROULGJQMCBBFS-UHFFFAOYSA-N
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Description

Methyl 4-allylpiperidine-4-carboxylate is a chemical compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an allyl group and a methyl ester functional group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-allylpiperidine-4-carboxylate typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides in the presence of a base.

    Esterification: The carboxylate group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the allyl group to an alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group or ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-allylpiperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-allylpiperidine-4-carboxylate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

    Ethyl 4-allylpiperidine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    4-Allylpiperidine-4-carboxylic acid: Lacks the ester group, existing as a free acid.

    N-Boc-4-allylpiperidine-4-carboxylate: Contains a Boc (tert-butoxycarbonyl) protecting group.

Uniqueness: Methyl 4-allylpiperidine-4-carboxylate is unique due to its specific combination of functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both an allyl group and a methyl ester makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

methyl 4-prop-2-enylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-3-4-10(9(12)13-2)5-7-11-8-6-10/h3,11H,1,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROULGJQMCBBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

HCl (g) was bubbled through a solution of 4-allyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid [Jiang et al. (2004) Bioorg. Med. Chem. Lett. 14, 3675-3678] (6.50 g, 24.1 mmol,) in MeOH (200 mL). The solution was heated at reflux for 16 h and then concentrated in vacuo to give the title compound as the hydrochloride salt. MS: m/z=184 (M+1).
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0 (± 1) mol
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Reaction Step One
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6.5 g
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Reaction Step One
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200 mL
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reactant
Reaction Step One

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